molecular formula C16H14N4O4S2 B12274084 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

Cat. No.: B12274084
M. Wt: 390.4 g/mol
InChI Key: MCYJQQRPYMNJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a complex organic compound that has garnered significant interest in scientific research due to its multifunctional properties.

Preparation Methods

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves several steps. The initial step typically includes the formation of the benzothiazole ring, followed by the introduction of the methanesulfonyl group. The pyrano[4,3-c]pyridazine ring is then synthesized and coupled with the benzothiazole derivative under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity .

Chemical Reactions Analysis

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of Alzheimer’s disease by inhibiting acetylcholinesterase and preventing β-amyloid aggregation. Additionally, it exhibits neuroprotective properties and enhances cognitive functions. Its multifunctional nature makes it a valuable candidate for further research in neurodegenerative disease therapy .

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. It also inhibits β-amyloid aggregation, which is associated with the progression of Alzheimer’s disease. The compound interacts with both the catalytic active site and the peripheral anionic site of acetylcholinesterase, providing a mixed type of inhibition .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and pyrano[4,3-c]pyridazine derivatives. N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is unique due to its multifunctional properties, including acetylcholinesterase inhibition, β-amyloid aggregation prevention, and neuroprotection. This makes it a more versatile and potentially more effective therapeutic agent compared to other similar compounds .

Properties

Molecular Formula

C16H14N4O4S2

Molecular Weight

390.4 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide

InChI

InChI=1S/C16H14N4O4S2/c1-26(22,23)10-2-3-12-14(7-10)25-16(17-12)18-15(21)13-6-9-8-24-5-4-11(9)19-20-13/h2-3,6-7H,4-5,8H2,1H3,(H,17,18,21)

InChI Key

MCYJQQRPYMNJBF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN=C4CCOCC4=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.